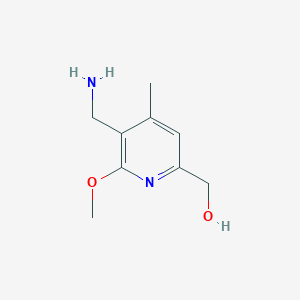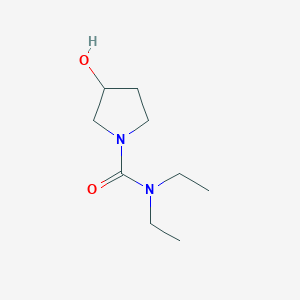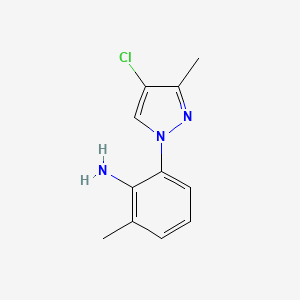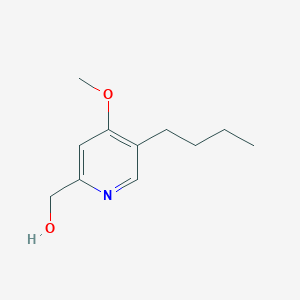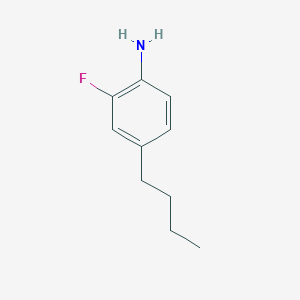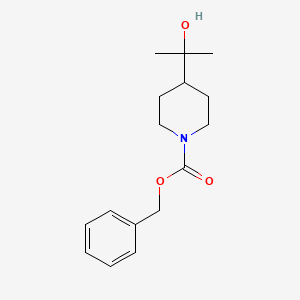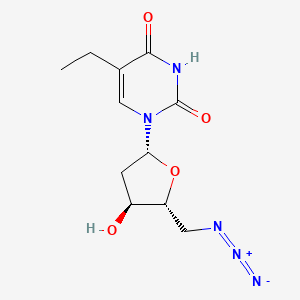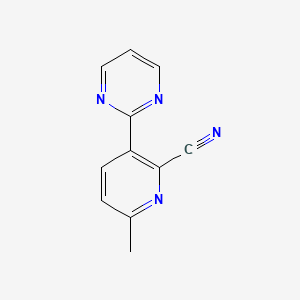
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile
Vue d'ensemble
Description
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile is a heterocyclic compound that contains both pyridine and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile typically involves the reaction of 6-methyl-2-pyridinecarbonitrile with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mécanisme D'action
The mechanism of action of 6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The pyridine and pyrimidine rings allow for strong interactions with biological targets, facilitating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-2-pyridinecarbonitrile: Lacks the pyrimidine ring, making it less versatile in biological applications.
2-Chloropyrimidine: Used as a precursor in the synthesis but lacks the nitrile group.
Uniqueness
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H8N4 |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile |
InChI |
InChI=1S/C11H8N4/c1-8-3-4-9(10(7-12)15-8)11-13-5-2-6-14-11/h2-6H,1H3 |
Clé InChI |
AUMNIXOXDPWQRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C2=NC=CC=N2)C#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-[2-(2-Methoxyethoxy)ethyl]-9H-fluorene](/img/structure/B8614221.png)
![6-Quinolinecarbothioamide,n-[[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B8614224.png)
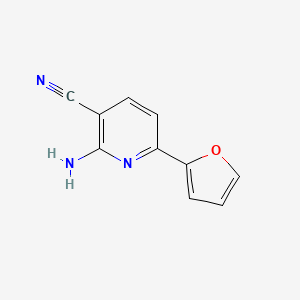
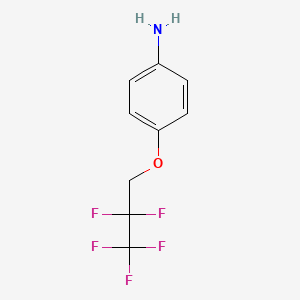
![1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone](/img/structure/B8614236.png)
![N-[(2-Fluoro-6-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B8614245.png)
